5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole
Description
5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and antibacterial therapies. The presence of the oxadiazole ring and the bicyclic hexane structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-7(2)10-13-11(16-14-10)15-5-8-9(6-15)12(8,3)4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVBJGGFHOJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CC3C(C2)C3(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method has been shown to be efficient, yielding the desired bicyclic structure with high selectivity .
Step 1: React bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate.
Step 2: Use an alkaline reaction in anhydrous THF to combine the intermediate with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The key challenge in industrial production is maintaining the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for use in antiviral drugs, particularly for hepatitis C and COVID-19 treatments.
Industry: Utilized in the production of pharmaceuticals and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt viral replication or bacterial cell wall synthesis, leading to its antiviral and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A key intermediate in the synthesis of the target compound.
Boceprevir: An antiviral drug that shares structural similarities with the target compound.
PF-07321332: Another antiviral drug with a similar bicyclic structure.
Uniqueness
The uniqueness of 5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-propan-2-yl-1,2,4-oxadiazole lies in its combination of the bicyclic hexane and oxadiazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for developing new pharmaceuticals with enhanced efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
